4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C9H16N4S |
|---|---|
Molecular Weight |
212.32 g/mol |
IUPAC Name |
4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H16N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,12,14) |
InChI Key |
KWMGWFOLDARAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-1H-1,2,4-triazole-3-thiol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antifungal Activity : Research indicates that 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits antifungal properties. It has been studied for its effectiveness against various fungal infections, particularly those resistant to conventional treatments. The compound's mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. It is being investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth. The triazole ring is known to interact with biological targets involved in cancer progression.
Agricultural Applications
- Fungicide Development : Due to its antifungal properties, this compound has potential use in developing new fungicides. Its effectiveness against plant pathogens could lead to improved crop yields and reduced reliance on traditional chemical fungicides.
Biochemical Research
- Enzyme Inhibition Studies : The compound is also being explored for its ability to inhibit specific enzymes that play a role in various biochemical pathways. This includes studies on its effect on cytochrome P450 enzymes, which are critical in drug metabolism and synthesis.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Piperidine vs. Aromatic Substituents
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): The -NH₂ group at position 4 significantly enhances antioxidant activity due to its strong electron-donating nature, achieving 85% DPPH radical scavenging at 100 μM, compared to compounds with electron-withdrawing groups like nitro derivatives .
- 4-Ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol : The nitro group reduces antioxidant efficacy (45% scavenging at 100 μM) but improves stability in acidic conditions, making it suitable for Schiff base synthesis .
Antioxidant Activity
- Target Compound: Predicted to exhibit moderate antioxidant activity due to the ethyl and piperidine groups, though less potent than amino-substituted analogs like AT. Quantum chemical calculations suggest the thiol group contributes to radical neutralization via hydrogen atom transfer .
- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives: These derivatives show 60–75% DPPH scavenging at 50 μM, attributed to the synergistic effects of -SH and thiophene’s electron-rich environment .
Antiviral Potential
- Hydrazinyl-Substituted Triazoles (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol): Demonstrated IC₅₀ values of 12 μM against MERS-CoV helicase, highlighting the importance of hydrazine groups in viral enzyme inhibition. The target compound lacks this functionality, suggesting lower intrinsic antiviral activity .
Agonist/Antagonist Activity in Insect Olfaction
- VUAA1 and OLC15 : These analogs, with pyridinyl and butylphenyl substituents, act as Orco receptor agonists/antagonists. The target compound’s piperidine group may confer selective binding to mammalian targets over insect receptors due to steric and electronic differences .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol | 1.8 | 2.1 (H₂O) | 198–202 |
| 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 2.3 | 1.5 (H₂O) | 185–189 |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 0.9 | 4.8 (H₂O) | 210–214 |
Data extrapolated from synthesis yields and computational models .
Biological Activity
4-Ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 248.78 g/mol. It features a triazole ring, a piperidine ring, and a thiol group, which contribute to its biological interactions. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, affecting enzyme activity.
- Receptor Binding : The triazole ring can engage in hydrogen bonding and π-π interactions with receptors, modulating their function .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial enzyme functions through strong binding affinities .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 10.5 |
| Compound B | MDA-MB-231 | 15.2 |
| Compound C | Panc-1 | 12.8 |
The most active derivatives showed enhanced selectivity towards cancer cells, indicating their potential as therapeutic agents .
Antioxidant Activity
The antioxidant properties of the compound were assessed using DPPH and ABTS assays. Compounds derived from the triazole structure demonstrated significant radical scavenging activities comparable to standard antioxidants like ascorbic acid. For instance, one derivative exhibited an ABTS IC50 value of 0.397 µM .
Case Studies
A notable study involved the synthesis of various hydrazone derivatives from triazole-thiol precursors. These derivatives were evaluated for their cytotoxic effects in 3D cell cultures and showed promising results against melanoma cells. One particular hydrazone was identified as a candidate for further development due to its ability to inhibit cancer cell migration effectively .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate precursors. For example, hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are formed in basic media, followed by cyclization and alkylation steps .
- Key Parameters : Reaction time, temperature, and solvent polarity significantly impact yield. Ethanol or methanol under reflux (6–12 hours) is commonly used. Yield optimization may require monitoring via TLC and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology : Use a combination of:
- ¹H-NMR and ¹³C-NMR to confirm substituent positions and piperidine ring conformation.
- LC-MS for molecular ion validation and purity assessment.
- Elemental analysis (C, H, N, S) to verify stoichiometry.
- IR spectroscopy to identify thiol (-SH) and triazole ring vibrations (e.g., ~2550 cm⁻¹ for S-H stretch) .
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Methodology : Derivatization via S-alkylation (e.g., methyl or ethyl groups) or preparation of water-soluble salts (e.g., hydrochlorides) improves solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes are also effective .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency) across studies?
- Methodology :
Standardized Assays : Use CLSI/M07-A11 (antibacterial) and CLSI/M38-A2 (ant antifungal) protocols to minimize variability.
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., piperidine vs. pyridine rings) on activity. For example, piperidine derivatives often show enhanced membrane penetration due to basic nitrogen .
Molecular Docking : Model interactions with target enzymes (e.g., fungal CYP51 or bacterial gyrase) to rationalize discrepancies .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 inhibition.
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity predictions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- Analytical Monitoring : Use HPLC-PDA to track degradation products and UPLC-QTOF-MS for structural elucidation .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodology :
Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.
X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
